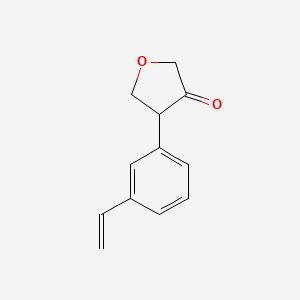

4-(3-Ethenylphenyl)oxolan-3-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H12O2 |

|---|---|

Molecular Weight |

188.22 g/mol |

IUPAC Name |

4-(3-ethenylphenyl)oxolan-3-one |

InChI |

InChI=1S/C12H12O2/c1-2-9-4-3-5-10(6-9)11-7-14-8-12(11)13/h2-6,11H,1,7-8H2 |

InChI Key |

CWWNUZBRUSVQNZ-UHFFFAOYSA-N |

Canonical SMILES |

C=CC1=CC(=CC=C1)C2COCC2=O |

Origin of Product |

United States |

Contextualization Within Oxolanone and Ethenylphenyl Chemistry

Significance of Oxolanone Derivatives in Contemporary Organic Synthesis

The oxolanone, or tetrahydrofuranone, ring system is a prominent feature in a vast array of chemical compounds. In particular, γ-butyrolactone (oxolan-2-one) and its derivatives are privileged structures found in numerous natural products and biologically active molecules. nih.gov This five-membered lactone moiety is recognized for its broad spectrum of biological and pharmacological activities, leading to its incorporation into several FDA-approved drugs used as diuretics, anticancer agents, and treatments for heart disease. nih.gov

In the realm of organic synthesis, γ-butyrolactones are crucial building blocks and synthetic intermediates. acs.orgeschemy.com Their utility is highlighted by the use of enantiopure (S)-3-hydroxy-γ-butyrolactone as a key chiral synthon for producing valuable pharmaceuticals, including intermediates for statins. nih.govresearchgate.net The development of synthetic methods for γ-butyrolactones has been a significant focus for chemists, with modern strategies including photoredox catalysis to improve efficiency and feasibility. nih.govacs.org The tetrahydrofuran-3-one scaffold, as seen in the title compound, is also valuable. For instance, 2-methyltetrahydrofuran-3-one is a key aroma component in coffee, and various synthetic routes have been developed for its preparation. wikipedia.org The inherent reactivity of the lactone and the potential for stereocenters on the ring make oxolanone derivatives versatile starting materials for the synthesis of more complex molecules. nih.gov

Role of Ethenylphenyl Moieties in Advanced Chemical Architectures

The ethenylphenyl group, also known as a vinylphenyl or styrenyl group, is a cornerstone of polymer science and materials chemistry. echemi.comshell.com The defining feature of this moiety is the vinyl group (−CH=CH₂) attached to a benzene (B151609) ring, which is highly susceptible to polymerization. wikipedia.org Styrene (B11656) (vinylbenzene) is the monomer precursor to polystyrene, one of the most common and versatile plastics, as well as a critical component in a range of important copolymers. echemi.commdpi.com

The incorporation of the ethenylphenyl moiety into a molecule provides a reactive handle for polymerization, allowing for the creation of advanced materials with tailored properties. wikipedia.orgyoutube.com These polymers find ubiquitous applications across numerous sectors.

Interactive Data Table: Applications of Styrenic Polymers

| Polymer Type | Key Properties | Common Applications |

| Polystyrene (PS) | Rigid, clear or foamed, good insulator | Packaging, food containers, disposable cups, insulation echemi.commdpi.com |

| Acrylonitrile Butadiene Styrene (ABS) | Tough, heat-resistant, impact-resistant | Automotive parts, electronic housings, toys (e.g., LEGO bricks) echemi.comrepsol.com |

| Styrene-Butadiene Rubber (SBR) | Durable, abrasion-resistant | Vehicle tires, footwear soles, conveyor belts echemi.comshell.com |

| Expandable Polystyrene (EPS) | Lightweight, rigid foam, excellent insulator | Building insulation, protective packaging, bicycle helmets echemi.comshell.com |

| Unsaturated Polyester (B1180765) Resins (UPR) | Strong, corrosion-resistant (when reinforced) | Boat hulls, construction materials, wind turbine blades repsol.com |

Structural Elucidation Challenges for 4-(3-Ethenylphenyl)oxolan-3-one Analogs

While no specific research is publicly available for this compound, the structural elucidation of its analogs presents several predictable challenges inherent to its constituent parts. The primary difficulties lie in unequivocally determining the substitution pattern, the integrity of the heterocyclic ring, and, most critically, the stereochemistry.

A key challenge is the unambiguous assignment of stereochemistry at the C4 position of the oxolanone ring, which is a chiral center. For any analog that is not synthesized as a single enantiomer, it will exist as a racemic mixture. The separation and characterization of these enantiomers would be non-trivial, often requiring chiral chromatography. Determining the relative and absolute stereochemistry of substituted tetrahydrofurans is a well-documented challenge in natural product synthesis and characterization. acs.orguni-saarland.de

Modern analytical techniques are essential for overcoming these hurdles. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool. jchps.com

¹H NMR would be used to confirm the meta substitution pattern on the phenyl ring by analyzing the splitting patterns of the aromatic protons. It would also help to establish the connectivity within the oxolanone ring through coupling constants between protons at C2, C4, and C5.

¹³C NMR provides information on the number and chemical environment of all carbon atoms.

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), would be crucial for piecing together the complete molecular framework. NOESY (Nuclear Overhauser Effect Spectroscopy) experiments could help determine the relative stereochemistry at the C4 position by measuring spatial proximity between protons. acs.org

Mass Spectrometry (MS) would be used to determine the molecular weight and fragmentation pattern, which can provide clues about the molecule's structure. semanticscholar.org The fragmentation of the oxolanone ring and the ethenylphenyl side chain would yield characteristic ions, helping to confirm the presence of both moieties. massbank.eumassbank.eu Finally, if a crystalline derivative can be prepared, single-crystal X-ray crystallography would provide the most definitive proof of the molecule's three-dimensional structure, including the relative stereochemistry. datapdf.com

Chemical Reactivity and Transformation Mechanisms of 4 3 Ethenylphenyl Oxolan 3 One

Reactivity of the Oxolan-3-one Ketone Functionality

The ketone group in the oxolan-3-one ring is a primary site for chemical modification. hmdb.canih.gov Its reactivity is centered around the electrophilic carbonyl carbon and the adjacent α-carbons, which possess acidic protons.

The carbonyl carbon of the ketone is electrophilic and susceptible to attack by a wide range of nucleophiles. byjus.compearson.com This reaction typically involves the breaking of the carbon-oxygen π-bond to form a tetrahedral intermediate, which is then protonated to yield an alcohol. The presence of the bulky 3-ethenylphenyl substituent at the adjacent C4 position may sterically hinder the approach of nucleophiles.

Table 1: Examples of Nucleophilic Addition Reactions

| Nucleophile | Reagent Example | Product Type |

|---|---|---|

| Hydride | Sodium borohydride (B1222165) (NaBH₄) | Secondary alcohol |

| Organometallic | Grignard (R-MgBr) | Tertiary alcohol |

| Cyanide | Hydrogen cyanide (HCN) | Cyanohydrin |

The protons on the carbons alpha (α) to the carbonyl group (C2 and C4) are acidic and can be removed by a base to form a nucleophilic enolate. libretexts.orgmasterorganicchemistry.com The resulting enolate can then react with various electrophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds at the α-position. researchgate.netmnstate.edu Due to the C4 position being substituted with a phenyl group, enolate formation is more likely to occur at the C2 position. However, under specific conditions, the C4 proton could also be abstracted. The choice of base and reaction conditions can influence whether the kinetic or thermodynamic enolate is formed, although in this case, the C2 enolate is generally favored. bham.ac.uk

Table 2: Alpha-Functionalization via Enolate Intermediates

| Electrophile | Reagent Example | Reaction Type | Product |

|---|---|---|---|

| Alkyl halide | Iodomethane (CH₃I) | Alkylation | 2-Methyl-4-(3-ethenylphenyl)oxolan-3-one |

| Halogen | Bromine (Br₂) | Halogenation | 2-Bromo-4-(3-ethenylphenyl)oxolan-3-one |

| Aldehyde | Benzaldehyde (PhCHO) | Aldol Addition | 2-(Hydroxy(phenyl)methyl)-4-(3-ethenylphenyl)oxolan-3-one |

The ketone functionality can be readily reduced to a secondary alcohol using various reducing agents. Standard reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) would convert the carbonyl group into a hydroxyl group, yielding 4-(3-ethenylphenyl)oxolan-3-ol.

Ketones are generally resistant to oxidation compared to aldehydes. However, strong oxidizing agents under harsh conditions can cleave the carbon-carbon bonds adjacent to the carbonyl. A more specific oxidation for cyclic ketones is the Baeyer-Villiger oxidation, where treatment with a peroxy acid (like m-CPBA) would insert an oxygen atom adjacent to the carbonyl carbon, converting the cyclic ketone into a six-membered lactone (cyclic ester).

Ethenyl Group Reactivity

The ethenyl group, being part of a styrene (B11656) system, behaves as an activated alkene. It readily participates in addition and cycloaddition reactions. pressbooks.pub

The double bond of the ethenyl group is electron-rich and can undergo electrophilic addition reactions.

Hydroboration-Oxidation : This two-step reaction sequence is a powerful method for the anti-Markovnikov hydration of alkenes. nsf.govacs.orgorganic-chemistry.org Treatment of the ethenylphenyl group with a boron reagent like borane-tetrahydrofuran (B86392) complex (BH₃-THF) or bis(pinacolato)diboron, followed by oxidation with hydrogen peroxide and a base, would yield the corresponding primary alcohol, 2-(3-(oxolan-3-on-4-yl)phenyl)ethan-1-ol. rsc.orgresearchgate.net This reaction is highly regioselective, with the boron atom adding to the terminal carbon of the double bond.

Halogenation : The addition of halogens such as bromine (Br₂) or chlorine (Cl₂) across the double bond proceeds rapidly. masterorganicchemistry.com This reaction typically occurs via a cyclic halonium ion intermediate, leading to the anti-addition of the two halogen atoms and the formation of a vicinal dihalide, such as 4-(3-(1,2-dibromoethyl)phenyl)oxolan-3-one. rsc.orgbritannica.com

Table 3: Addition Reactions of the Ethenyl Group

| Reaction | Reagents | Intermediate | Product |

|---|---|---|---|

| Hydroboration-Oxidation | 1. BH₃-THF; 2. H₂O₂, NaOH | Alkylborane | 2-(3-(Oxolan-3-on-4-yl)phenyl)ethan-1-ol |

| Halogenation | Br₂ in CH₂Cl₂ | Bromonium ion | 4-(3-(1,2-Dibromoethyl)phenyl)oxolan-3-one |

The Diels-Alder reaction is a powerful tool for forming six-membered rings. nih.gov In this context, the ethenylphenyl group of 4-(3-ethenylphenyl)oxolan-3-one can act as the dienophile (the 2π electron component), reacting with a conjugated diene (the 4π electron component). beilstein-journals.orgnih.gov While simple styrenes can be reluctant dienophiles, their reactivity can be enhanced by the presence of electron-withdrawing groups or by using high temperatures or Lewis acid catalysis. researchgate.netacs.org

Table 4: Potential Diels-Alder Reactions

| Diene | Conditions | Expected Cycloadduct |

|---|---|---|

| 1,3-Butadiene | Heat | 4-(3-(Cyclohex-3-en-1-yl)phenyl)oxolan-3-one |

| Cyclopentadiene | Room Temperature | 4-(3-(Bicyclo[2.2.1]hept-5-en-2-yl)phenyl)oxolan-3-one |

Metathesis Reactions and Olefin Functionalization

The ethenyl group of this compound serves as a versatile handle for a variety of olefin functionalization reactions, most notably olefin metathesis. This class of reactions, catalyzed by transition metal complexes (e.g., Grubbs' or Schrock catalysts), allows for the formation of new carbon-carbon double bonds with high efficiency and functional group tolerance.

Cross-Metathesis (CM): The terminal alkene of the title compound can react with other olefins in a cross-metathesis reaction. This provides a direct route to elongate the vinyl side chain and introduce new functional groups. The outcome of the reaction is highly dependent on the reaction partner and the catalyst used.

Ring-Closing Metathesis (RCM): While the molecule itself does not possess a second olefin for a standard intramolecular RCM, derivatization can introduce a second alkene moiety. For instance, acylation of the enolate derived from the oxolanone core with an olefin-containing acyl chloride could create a diene suitable for RCM, leading to complex polycyclic structures.

The table below illustrates potential outcomes of cross-metathesis with various partners.

| Reaction Partner | Catalyst System | Expected Product |

| Ethyl Acrylate | Grubbs II Catalyst | (E)-ethyl 3-(3-(4-oxooxolan-3-yl)phenyl)acrylate |

| Styrene | Hoveyda-Grubbs II | 1-(3-(1,2-diphenylethenyl)phenyl)oxolan-3-one |

| Ethylene | Grubbs I Catalyst | Self-metathesis leading to 1,2-bis(3-(4-oxooxolan-3-yl)phenyl)ethene |

Aromatic Ring Reactivity of the 3-Ethenylphenyl Moiety

The phenyl ring in this compound is activated towards electrophilic aromatic substitution by two substituents: the ethenyl group at C3 and the alkyl substituent (the oxolanone ring) at C1. Both of these groups are generally classified as ortho-, para-directing activators. youtube.comyoutube.com

Electrophilic Aromatic Substitution Patterns and Regioselectivity

The regiochemical outcome of electrophilic aromatic substitution (EAS) is determined by the combined electronic and steric effects of the existing substituents.

Ethenyl Group (C3): This group activates the ring through resonance and directs incoming electrophiles to the ortho (C2, C4) and para (C6) positions.

Alkyl Group (C1): This group activates the ring through an inductive effect and also directs incoming electrophiles to its ortho (C2, C6) and para (C4) positions.

The directing effects of both substituents reinforce each other, strongly activating positions 2, 4, and 6 for electrophilic attack. The positive charge of the intermediate arenium ion (sigma complex) is most stabilized when the electrophile adds to these positions. libretexts.org Steric hindrance from the bulky oxolanone substituent may slightly disfavor substitution at the C2 position compared to C4 and C6. youtube.com Therefore, a mixture of products is expected, with the major products resulting from substitution at the C4 and C6 positions.

Functionalization of the Phenyl Ring

Based on the predicted regioselectivity, various functional groups can be introduced onto the aromatic ring. These reactions typically proceed under standard electrophilic substitution conditions.

| Reaction Type | Reagents | Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | 4-(5-ethenyl-2-nitrophenyl)oxolan-3-one and 4-(3-ethenyl-4-nitrophenyl)oxolan-3-one |

| Halogenation | Br₂, FeBr₃ | 4-(2-bromo-5-ethenylphenyl)oxolan-3-one and 4-(4-bromo-3-ethenylphenyl)oxolan-3-one |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 4-(5-ethenyl-2-acetylphenyl)oxolan-3-one and 4-(3-ethenyl-4-acetylphenyl)oxolan-3-one |

Ring-Opening and Rearrangement Mechanisms of the Oxolanone Core

The oxolan-3-one (a derivative of tetrahydrofuran-3-one) core possesses two key reactive sites: the carbonyl group and the ether oxygen. nih.govnih.gov This allows for a variety of ring-opening and rearrangement reactions, often catalyzed by acid or base.

Ring-Opening Reactions:

Hydrolysis: Under acidic or basic conditions, the ester-like ether linkage can be cleaved. Acid-catalyzed hydrolysis involves protonation of the ether oxygen, followed by nucleophilic attack of water. Base-catalyzed hydrolysis typically involves the formation of an enolate, which can lead to more complex pathways, but direct attack at the carbonyl can also initiate ring-opening, especially under harsh conditions.

Reductive Cleavage: Treatment with strong reducing agents like lithium aluminum hydride (LiAlH₄) would reduce the ketone to an alcohol and could potentially cleave the ether linkage to yield a diol.

Nucleophilic Addition and Opening: Strong nucleophiles can attack the carbonyl carbon. The resulting tetrahedral intermediate may undergo subsequent ring-opening, particularly if the reaction conditions promote the cleavage of the C-O bond of the ether. For instance, reaction with organometallic reagents could lead to ring-opened products after an initial addition to the ketone.

Rearrangement Mechanisms: The oxolanone core can undergo several types of skeletal rearrangements.

Beckmann Rearrangement: The ketone can be converted to its corresponding oxime with hydroxylamine. Treatment of the oxime with acid could then initiate a Beckmann rearrangement, leading to the formation of a lactam (a cyclic amide). masterorganicchemistry.com

Favorskii-type Rearrangement: In the presence of a base, an α-halo derivative of the ketone could potentially undergo a Favorskii-type rearrangement, leading to a ring-contracted cyclopropanone (B1606653) intermediate, which would be highly strained and likely react further.

Carbocation Rearrangements: Reactions that proceed through a carbocation intermediate can be accompanied by rearrangements. masterorganicchemistry.com For example, under certain acidic conditions, the formation of a carbocation within the ring could trigger hydride or alkyl shifts to form a more stable carbocation, leading to a rearranged product upon quenching. masterorganicchemistry.com

Advanced Mechanistic Studies on Key Transformations

A deeper understanding of the reaction mechanisms for this compound would necessitate advanced mechanistic studies. These investigations move beyond predicting products to elucidating the precise pathways, transition states, and intermediates involved.

Computational Modeling: Density Functional Theory (DFT) calculations could be employed to model the transition states of key reactions. For instance, the energy barriers for electrophilic attack at the C2, C4, and C6 positions of the phenyl ring could be calculated to provide a theoretical basis for the observed regioselectivity. Similarly, the energy profiles for different ring-opening pathways could be mapped to determine the most favorable mechanism under specific conditions.

Kinetic Isotope Effect (KIE) Studies: KIE studies can provide evidence for bond-breaking/forming in the rate-determining step of a reaction. For example, in an electrophilic aromatic substitution reaction, the absence of a primary KIE when using a deuterated benzene (B151609) ring would support the conventional mechanism where C-H bond breaking is not the rate-limiting step.

Crossover Experiments: To distinguish between intramolecular and intermolecular rearrangement mechanisms, crossover experiments can be performed. youtube.com For example, if a rearrangement is suspected, reacting a mixture of an isotopically labeled and an unlabeled starting material and analyzing the product distribution can confirm whether fragments are exchanged between molecules.

Spectroscopic Interrogation: Time-resolved spectroscopy could potentially be used to observe short-lived intermediates, such as the arenium ions in electrophilic substitution or reactive intermediates in photochemical rearrangements.

These advanced studies would provide a rigorous, quantitative framework for understanding the complex chemical behavior of this multifunctional compound.

Advanced Spectroscopic Elucidation of Molecular Structure and Conformation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy would be the cornerstone for determining the precise connectivity and spatial arrangement of atoms within the molecule.

One-dimensional (1D) NMR spectra, such as ¹H and ¹³C NMR, would provide foundational information on the chemical environment of the hydrogen and carbon atoms. For 4-(3-ethenylphenyl)oxolan-3-one, the ¹H NMR spectrum would be expected to show distinct signals for the protons of the ethenyl group, the phenyl ring, and the oxolanone ring. The coupling patterns between these protons would help to establish their connectivity. The ¹³C NMR spectrum would complement this by identifying the chemical shifts of all twelve carbon atoms in the molecule.

Two-dimensional (2D) NMR experiments would be crucial for assembling the complete molecular structure.

COSY (Correlation Spectroscopy) would reveal proton-proton couplings, helping to trace the connectivity within the ethenyl and oxolanone fragments.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton with its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons over two to three bonds, which is vital for connecting the phenyl ring to the oxolanone ring and the ethenyl group to the phenyl ring.

NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about the spatial proximity of protons, which is key to understanding the molecule's preferred conformation.

Without experimental data, a representative data table cannot be constructed.

The oxolan-3-one ring is not planar and can exist in various conformations. Dynamic NMR studies, performed at different temperatures, could reveal information about the energy barriers between these conformations, such as ring-flipping.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Fragmentation Analysis

HRMS would be used to determine the exact mass of the molecular ion, which in turn would confirm the elemental formula, C₁₂H₁₂O₂. The fragmentation pattern observed in the mass spectrum would provide further structural confirmation, as characteristic fragments would be expected from the cleavage of the oxolanone ring and the loss of the ethenyl group.

A data table detailing the mass-to-charge ratios (m/z) of the parent ion and major fragments would be generated from this analysis.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

IR and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule by probing their vibrational modes. For this compound, the IR spectrum would be expected to show a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the ketone group in the oxolanone ring. Other characteristic bands would include those for the C-O-C stretching of the ether linkage, the C=C stretching of the ethenyl group and the aromatic ring, and the C-H stretching and bending vibrations.

A table of characteristic vibrational frequencies would be compiled from the IR and Raman spectra.

X-ray Crystallography for Solid-State Structure and Absolute Configuration Determination

If a suitable single crystal of the compound could be grown, X-ray crystallography would provide the most definitive structural information. This technique would determine the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and the conformation of the oxolanone ring. For chiral molecules, X-ray crystallography can also be used to determine the absolute configuration.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Characterization

The presence of a stereocenter at the 4-position of the oxolan-3-one ring means that this compound can exist as a pair of enantiomers. Chiroptical spectroscopy, such as circular dichroism (CD), would be used to distinguish between these enantiomers. Each enantiomer would produce a CD spectrum that is a mirror image of the other, allowing for their characterization and the determination of enantiomeric excess.

Theoretical and Computational Chemistry Studies on 4 3 Ethenylphenyl Oxolan 3 One

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the electronic makeup of a molecule. For 4-(3-Ethenylphenyl)oxolan-3-one, methods like Hartree-Fock (HF) or post-Hartree-Fock methods would be used to approximate the solutions to the Schrödinger equation. These calculations would reveal the distribution of electrons within the molecule, identifying regions of high and low electron density. This information is crucial for predicting the molecule's reactivity, as areas with higher electron density are often susceptible to electrophilic attack, while electron-deficient regions are prone to nucleophilic attack. The analysis would also detail the nature of the chemical bonds, distinguishing between sigma and pi bonding and quantifying their strengths.

Density Functional Theory (DFT) for Molecular Geometry Optimization and Spectroscopic Property Prediction

Density Functional Theory (DFT) has become a workhorse in computational chemistry due to its balance of accuracy and computational cost. A DFT study of this compound would begin with a geometry optimization to find the most stable three-dimensional arrangement of its atoms. This optimized structure represents the molecule's ground state and is the foundation for all further calculations.

Once the optimized geometry is obtained, DFT can be used to predict various spectroscopic properties. For instance, the vibrational frequencies can be calculated to simulate the infrared (IR) and Raman spectra. These theoretical spectra can then be compared with experimental data to confirm the molecule's structure. Furthermore, time-dependent DFT (TD-DFT) can be employed to predict the electronic absorption spectrum (UV-Vis), providing information about the electronic transitions within the molecule.

A hypothetical data table for optimized geometric parameters of this compound, which would be generated from DFT calculations, might look like this:

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C=O | Value in Å |

| Bond Length | C-O (ring) | Value in Å |

| Bond Length | C-C (ethenyl) | Value in Å |

| Bond Angle | O-C-C (ring) | Value in degrees |

| Dihedral Angle | Phenyl-Oxolan | Value in degrees |

Note: The values in this table are placeholders as specific research data is unavailable.

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling can elucidate the step-by-step pathways of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, chemists can identify the reactants, products, intermediates, and, crucially, the transition states. The transition state is the highest energy point along the reaction coordinate and determines the reaction's activation energy and rate. Locating and characterizing transition states using methods like synchronous transit-guided quasi-Newton (STQN) would be essential for understanding the kinetics and thermodynamics of reactions such as additions to the ethenyl group or reactions at the ketone functionality.

Conformational Analysis and Potential Energy Surface Exploration

The flexibility of the oxolan ring and the rotation around the single bond connecting the phenyl group allow this compound to exist in various conformations. A thorough conformational analysis would involve systematically exploring the molecule's potential energy surface to identify all stable conformers and the energy barriers between them. This is often achieved by rotating key dihedral angles and calculating the energy at each step. The resulting conformational landscape provides a picture of the molecule's flexibility and the relative populations of different conformers at a given temperature.

Molecular Dynamics Simulations for Dynamic Behavior

While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations can reveal its dynamic behavior over time. By solving Newton's equations of motion for the atoms in the molecule, MD simulations can model its vibrations, rotations, and conformational changes. An MD simulation of this compound, likely in a solvent to mimic realistic conditions, would provide insights into its structural fluctuations and interactions with its environment. This information is particularly valuable for understanding how the molecule behaves in solution.

Applications in Advanced Materials Science and Polymer Chemistry

Design and Synthesis of 4-(3-Ethenylphenyl)oxolan-3-one as a Monomer

The synthesis of functional monomers is a critical first step in the development of new polymers. For styrenic monomers, established synthetic routes can often be adapted. The preparation of this compound can be envisioned through a multi-step synthetic pathway. A potential route could involve the coupling of a protected 3-vinylphenylboronic acid with a suitable precursor of the oxolan-3-one ring system, followed by deprotection and purification steps. The use of 4-(chloromethyl)styrene as a starting material for creating a variety of functional monomers has also been demonstrated. mdpi.com

The design of this monomer incorporates a styrenic backbone, which is known for its good polymerization characteristics and the resulting polymer's mechanical and thermal properties. The addition of the oxolan-3-one group introduces polarity and a site for potential post-polymerization modification, which can be leveraged to fine-tune the final properties of the material.

Polymerization Studies of this compound

The vinyl group on the phenyl ring allows this compound to undergo polymerization through various radical mechanisms.

Free-radical polymerization is a common method for polymerizing styrene (B11656) and its derivatives. frontiersin.org The polymerization of this compound would likely be initiated by thermal or photoinitiators. The kinetics of the polymerization would be influenced by factors such as monomer concentration, initiator concentration, and temperature. For styrenic monomers, the polymerization rate is typically first-order with respect to the monomer concentration. cmu.educmu.edu

The thermodynamics of the polymerization are also a key consideration. Styrene and its derivatives can undergo spontaneous, self-initiated polymerization at elevated temperatures. rsc.orgwikipedia.org The presence of the oxolan-3-one substituent might influence the ceiling temperature of the monomer, which is the temperature at which the rates of polymerization and depolymerization are equal. rsc.org

A hypothetical kinetic study of the bulk polymerization of this compound could yield data similar to that of other substituted styrenes.

Interactive Data Table: Hypothetical Radical Polymerization of this compound

| Time (hours) | Monomer Conversion (%) | Molecular Weight (Mn, g/mol ) | Polydispersity Index (PDI) |

| 1 | 15 | 8,500 | 1.85 |

| 2 | 28 | 16,200 | 1.90 |

| 4 | 52 | 30,100 | 1.98 |

| 6 | 75 | 45,800 | 2.05 |

This data is illustrative and based on typical free-radical polymerization of styrenic monomers.

To achieve better control over the polymer architecture, molecular weight, and dispersity, controlled/living polymerization techniques are employed.

Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization: RAFT is a versatile method for controlling the polymerization of a wide range of monomers, including styrenes. sigmaaldrich.comwikipedia.org The use of a suitable RAFT agent, such as a dithioester or trithiocarbonate, allows for the synthesis of well-defined polymers. sigmaaldrich.com For this compound, a RAFT process could lead to polymers with narrow molecular weight distributions (PDI < 1.2). The kinetics of RAFT polymerization are typically first-order with respect to monomer concentration, and the molecular weight increases linearly with conversion. acs.org

Atom Transfer Radical Polymerization (ATRP): ATRP is another powerful technique for the controlled polymerization of styrenic monomers. cmu.edu This method uses a transition-metal complex (e.g., copper-based) to reversibly activate and deactivate the growing polymer chains. sciencepublishinggroup.comcmu.edu ATRP of this compound could produce polymers with predetermined molecular weights and low polydispersity. cmu.edu The rate of polymerization in ATRP is influenced by the concentrations of the monomer, initiator, and catalyst complex. cmu.edu Functional groups on the monomer can affect the polymerization rate. cmu.edu

Interactive Data Table: Hypothetical Controlled Polymerization of this compound

| Technique | Initiator/RAFT Agent | Catalyst | PDI |

| RAFT | Dithiobenzoate | AIBN | 1.15 |

| ATRP | Ethyl-2-bromoisobutyrate | CuBr/bipyridine | 1.10 |

This data is illustrative and based on typical controlled polymerization of styrenic monomers.

Copolymerization of this compound with other monomers can be used to create materials with a wide range of properties. For example, copolymerization with a non-polar monomer like styrene could be used to tune the hydrophilicity of the resulting polymer. wikipedia.org Copolymerization with an elastomer-forming monomer could enhance the toughness and impact resistance of the material. wikipedia.org The reactivity ratios of the two monomers would determine the composition and sequence distribution of the resulting copolymer. rsc.org

Development of Advanced Polymeric Materials with Tunable Properties

The polymers and copolymers derived from this compound have the potential for use in a variety of advanced applications.

The thermal and mechanical properties of the polymers are crucial for determining their potential applications.

Glass Transition Temperature (Tg): The Tg is a key characteristic of amorphous polymers like polystyrene and its derivatives. linseis.com For polystyrene, the Tg is around 100 °C. wikipedia.orgsciencedaily.com The presence of the bulky and polar oxolan-3-one group in poly(this compound) would likely increase the Tg compared to polystyrene due to restricted chain mobility. The Tg can be measured using techniques such as differential scanning calorimetry (DSC). linseis.com The molecular weight of the polymer also influences the Tg, with higher molecular weights generally leading to higher Tg values up to a certain limit. nist.gov

Mechanical Properties: The mechanical properties, such as tensile strength, modulus, and elongation at break, would be influenced by the molecular weight, polydispersity, and any cross-linking of the polymer. The presence of the polar ketone group could lead to increased intermolecular forces, potentially resulting in a higher modulus and tensile strength compared to polystyrene. The thermomechanical properties of polymer blends can be investigated to understand the miscibility and interactions between the components. arxiv.orgresearchgate.net

Interactive Data Table: Hypothetical Thermal Properties of Polymers

| Polymer | Mn ( g/mol ) | Tg (°C) | Decomposition Temp (°C) |

| Polystyrene | 50,000 | 100 | ~380 |

| Poly(this compound) | 50,000 | 125 | ~370 |

| Copolymer (50% Styrene) | 50,000 | 112 | ~375 |

This data is illustrative and based on the expected influence of the functional group on polymer properties.

Optical and Electronic Properties of Derived Materials

Polymers derived from this compound are anticipated to possess interesting optical and electronic properties. The incorporation of the phenyl ring can contribute to a higher refractive index in the resulting polymer, a desirable characteristic for optical applications such as lenses and coatings. Furthermore, the ethenylphenyl group allows for the creation of conjugated systems through polymerization, which is a fundamental requirement for electronically active organic materials.

The oxolanone moiety, being polar, can influence the dielectric properties of the material. The introduction of this polar group can increase the dielectric constant of the resulting polymer, which is beneficial for applications in capacitors and other electronic components.

Table 1: Projected Optical and Electronic Properties of Polymers based on this compound

| Property | Projected Characteristic | Potential Application |

| Refractive Index | High | Optical lenses, anti-reflective coatings |

| Conjugation | Possible through polymerization | Organic semiconductors, OLEDs |

| Dielectric Constant | Increased due to polar oxolanone | High-frequency circuit boards, capacitors |

Functional Materials Incorporating the Oxolanone Moiety

The oxolanone ring is a key feature that can be exploited for the creation of functional materials. Lactones are known to be susceptible to ring-opening reactions, which can be used to chemically graft other molecules onto the polymer chain, thereby tailoring the material's properties for specific functions. nih.gov This functionality is crucial for developing materials with tunable surface properties, biocompatibility, or specific chemical affinities.

For instance, the ring-opening of the oxolanone unit could introduce hydroxyl and carboxylic acid functionalities. These groups can enhance adhesion, improve dye-binding capabilities in textiles, or serve as sites for attaching biomolecules in biosensor applications.

Surface Modification and Coating Applications

The dual functionality of this compound makes it a candidate for surface modification and the formulation of advanced coatings. The vinyl group allows the molecule to be covalently bonded to surfaces that have been pre-treated to be reactive towards vinyl polymerization. This can create a robust, permanent coating.

Once applied, the exposed oxolanone rings can be further modified. For example, hydrolysis of the lactone can create a more hydrophilic surface, improving wettability and anti-fogging properties. The ability to tailor surface energy and chemistry is critical in applications ranging from biomedical implants to microfluidic devices.

Table 2: Potential Surface Modification and Coating Applications

| Application Area | Method of Action | Desired Outcome |

| Biomedical Devices | Surface grafting and subsequent modification | Improved biocompatibility, reduced protein fouling |

| Advanced Textiles | Incorporation into fiber polymers | Enhanced dyeability, moisture-wicking properties |

| Optical Components | Formation of thin-film coatings | Anti-reflection, anti-fogging surfaces |

While the specific experimental data for this compound remains to be broadly published, the fundamental principles of polymer and materials science suggest a promising future for this and related compounds in creating the next generation of advanced materials.

Conclusion and Future Research Perspectives

Summary of Key Advancements in the Chemistry of 4-(3-Ethenylphenyl)oxolan-3-one

Advancements in the synthesis and modification of γ-butyrolactones and styrenic compounds form the foundation for understanding the potential chemistry of this compound. Significant progress has been made in the stereoselective synthesis of 4-substituted oxolanones, which is crucial for controlling the compound's three-dimensional structure and, consequently, its biological and material properties. Catalytic asymmetric methods, including hydrogenation, conjugate addition, and cyclization reactions, have emerged as powerful tools for creating these chiral lactones with high enantiomeric excess.

Simultaneously, the field of transition-metal-catalyzed cross-coupling reactions has revolutionized the synthesis of substituted styrenes. Reactions such as the Suzuki, Heck, and Stille couplings allow for the precise installation of the ethenyl (vinyl) group onto the phenyl ring. These methods offer high functional group tolerance, which would be essential for synthesizing the target molecule without compromising the integrity of the lactone ring. The development of more active and stable catalysts has made these transformations more efficient and applicable to complex molecular scaffolds.

Identification of Unexplored Reaction Pathways and Synthetic Challenges

The synthesis of this compound presents several notable challenges and opportunities for methodological innovation. A primary hurdle is the chemoselective control of reactivity. The molecule possesses multiple reactive sites: the ketone of the lactone, the α-protons to the carbonyl, the ester linkage, and the vinyl group. A key challenge lies in designing synthetic routes that can selectively modify one site without affecting the others. For instance, reactions targeting the ketone could inadvertently lead to the opening of the lactone ring under harsh conditions.

Furthermore, the potential for polymerization of the ethenylphenyl group during synthetic manipulations is a significant concern. Many reaction conditions, particularly those involving heat or radical initiators, could trigger premature polymerization, leading to low yields of the desired monomer. This necessitates the use of mild reaction conditions and potentially the inclusion of polymerization inhibitors.

Unexplored pathways could involve novel tandem reactions where the lactone and the vinyl group participate in a coordinated fashion. For example, an intramolecular cyclization initiated by a reaction at the vinyl group could lead to complex polycyclic structures. Another area for exploration is the diastereoselective synthesis of the 4-substituted oxolanone, which would be critical for creating stereochemically defined polymers and materials.

Emerging Trends in Oxolanone and Ethenylphenyl Chemistry

The chemistry of both oxolanones and ethenylphenyl compounds is currently influenced by several key trends. In lactone chemistry, there is a growing interest in ring-opening polymerization (ROP) to produce biodegradable polyesters. The presence of the lactone ring in this compound makes it a potential candidate for ROP.

In the realm of ethenylphenyl chemistry, controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, are at the forefront. These methods allow for the synthesis of polymers with well-defined molecular weights, low dispersity, and complex architectures (e.g., block copolymers, star polymers). The vinyl group on the target molecule is a prime handle for such polymerizations.

A particularly exciting emerging trend is the combination of these two fields: the synthesis of monomers that can undergo both ROP and controlled radical polymerization. Such "bifunctional" monomers can be used to create novel polymer architectures that combine the properties of polyesters and polystyrene-based materials. This compound is a perfect example of a molecule that could be explored in this context.

Prospects for Novel Material Applications and Interdisciplinary Research

The unique bifunctional nature of this compound opens up a wide range of possibilities for novel material applications and interdisciplinary research. The ability to polymerize the vinyl group suggests its use as a monomer for creating functional polymers. The resulting polystyrene-type polymer would have a lactone moiety on each repeating unit. This pendant lactone group could be used for post-polymerization modification, for example, by ring-opening to introduce hydrophilicity or to graft other polymer chains, leading to the creation of functionalized materials for drug delivery or advanced coatings.

Furthermore, the lactone ring itself is a key structural feature in many biologically active natural products. This suggests that the compound and its derivatives could be explored in the field of medicinal chemistry as potential therapeutic agents. The interplay between the polymerizable styrene (B11656) unit and the biologically relevant lactone core could lead to the development of novel biomaterials with tailored properties.

Interdisciplinary research combining polymer chemistry, materials science, and biology will be crucial for unlocking the full potential of this molecule. For instance, the development of biodegradable polymers from this compound through a combination of radical polymerization and subsequent polyester (B1180765) formation could lead to new sustainable materials.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.